(S)-1,2,4-Butanetriol

Catalog No.
S589919
CAS No.
42890-76-6
M.F
C4H10O3
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1,2,4-Butanetriol

CAS Number

42890-76-6

Product Name

(S)-1,2,4-Butanetriol

IUPAC Name

(2S)-butane-1,2,4-triol

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m0/s1

InChI Key

ARXKVVRQIIOZGF-BYPYZUCNSA-N

SMILES

C(CO)C(CO)O

Canonical SMILES

C(CO)C(CO)O

Isomeric SMILES

C(CO)[C@@H](CO)O

Synthesis of Pharmaceuticals:

(S)-1,2,4-Butanetriol serves as a valuable chiral starting material for the synthesis of several pharmaceuticals. One prominent example is (-)-γ-amino-β-hydroxybutyric acid (GABOB), a compound with antiepileptic and hypotensive properties Sigma-Aldrich: . (S)-1,2,4-Butanetriol's chiral nature allows for the controlled production of a specific enantiomer of GABOB, which may be crucial for its desired biological activity.

Precursor for Cholesterol-Lowering Drugs:

Research has explored the use of (S)-1,2,4-Butanetriol as a precursor in the synthesis of two commercially successful cholesterol-lowering drugs: Crestor (rosuvastatin) and Zetia (ezetimibe) Wikipedia: . These drugs utilize D-3,4-dihydroxybutanoic acid as a key component, which can be derived from (S)-1,2,4-Butanetriol through the intermediate 3-hydroxy-γ-butyrolactone. This application highlights the potential of (S)-1,2,4-Butanetriol as a valuable building block for the development of novel therapeutic agents.

Polyester Production:

(S)-1,2,4-Butanetriol can act as a monomer in the production of specific polyesters. Polyesters are a diverse class of polymers with numerous industrial applications. Research explores the incorporation of (S)-1,2,4-Butanetriol's unique structure and chirality into polyester chains to potentially influence their properties for specific applications Wikipedia: . This area of research delves into the potential development of novel bio-based or biodegradable polyesters with tailored functionalities.

(S)-1,2,4-Butanetriol is a four-carbon polyol characterized by three hydroxyl groups. It is a chiral compound, meaning it exists in two enantiomeric forms, with the (S) configuration being of particular interest due to its unique properties and applications. This triol is soluble in water and exhibits a sweet taste, making it a valuable ingredient in various formulations. Its molecular formula is C₄H₈O₃, and it has a molar mass of approximately 104.1 g/mol.

(S)-1,2,4-Butanetriol itself does not have a well-defined mechanism of action in biological systems). However, its derivatives play specific roles depending on the application. For example, in cholesterol-lowering drugs derived from (S)-1,2,4-butanetriol, the mechanism involves inhibiting a key enzyme in cholesterol synthesis.

  • Flammability: (S)-1,2,4-Butanetriol is flammable and should be handled with appropriate precautions.
  • Toxicity: Data on specific toxicity is limited. However, as a polyol, it is likely to have moderate toxicity upon ingestion or inhalation. Standard laboratory safety practices for handling organic chemicals should be followed.

  • Oxidation: It can be oxidized to yield corresponding aldehydes or ketones.
  • Esterification: The hydroxyl groups can react with acids to form esters.
  • Dehydration: Under specific conditions, it can undergo dehydration to form butenes.
  • Reduction: It can be reduced to form other alcohols or hydrocarbons.

These reactions are crucial for its use in synthetic chemistry and industrial applications .

Several methods exist for synthesizing (S)-1,2,4-butanetriol:

  • Catalytic Hydrogenation: This method involves the hydrogenation of malic esters over copper-containing catalysts at elevated temperatures and pressures .
  • Biotechnological Production: Engineered strains of Escherichia coli can convert xylose into (S)-1,2,4-butanetriol using biocatalysts, which presents an environmentally friendly alternative to traditional chemical methods .
  • Hydration of 2-Butyne-1,4-diol: This approach utilizes mercury catalysts but is less favorable due to occupational safety concerns .

(S)-1,2,4-Butanetriol has a wide range of applications:

  • Polyurethane Foams: It is used in the production of flexible foams with properties similar to natural rubber .
  • Inks and Coatings: Acts as a recording agent that enhances the quality of inks by improving anti-feathering and penetrability effects.
  • Plasticizers: It serves as a precursor for butanetriol trinitrate, which is an energetic plasticizer used as a safer alternative to nitroglycerin .

Research on the interactions of (S)-1,2,4-butanetriol with other compounds has shown promising results:

  • Studies have indicated that it can enhance the solubility and stability of certain pharmaceuticals.
  • Its interactions with biological membranes have been investigated for potential applications in drug delivery systems.

Similar Compounds

(S)-1,2,4-butanetriol shares similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,2-PentanediolDiolFive carbon chain; used in cosmetics and solvents.
1,2-HexanediolDiolSix carbon chain; exhibits different physical properties.
GlycerolTriolThree carbon chain; widely used as a moisturizer.
1,3-ButanediolDiolDifferent positioning of hydroxyl groups; used in solvents.

(S)-1,2,4-butanetriol stands out due to its specific configuration and multifunctional properties that allow for diverse applications across various industries .

XLogP3

-1.4

UNII

03V2R7Y196

Other CAS

42890-76-6

Wikipedia

(2S)-1,2,4-butanetriol

Dates

Modify: 2023-08-15

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